![molecular formula C4H3N3 B14256753 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 478303-70-7](/img/structure/B14256753.png)
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is a highly strained bicyclic compound that has garnered interest due to its unique structural and electronic properties. This compound is characterized by a bicyclic framework with three nitrogen atoms incorporated into the ring system, making it a triazabicyclo compound. Its unique structure makes it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a nitrogen-containing heterocycle under photolytic or thermal conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to the compound’s instability and the specialized conditions required for its synthesis. advancements in flow chemistry and microreactor technology may offer potential routes for scalable production in the future.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.
Scientific Research Applications
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design.
Industry: Its electronic properties make it of interest in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects is largely dependent on its interaction with other molecules. The nitrogen atoms in the ring can act as electron donors or acceptors, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: A similar compound with a different arrangement of atoms and electronic properties.
Cyclohepta-1,3,5-triene: Another related compound with a different ring structure and reactivity.
Uniqueness
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to the incorporation of three nitrogen atoms into its bicyclic framework, which imparts distinct electronic and structural properties. This makes it a valuable compound for studying the effects of nitrogen incorporation into ring systems and for exploring new chemical reactivity.
Properties
CAS No. |
478303-70-7 |
|---|---|
Molecular Formula |
C4H3N3 |
Molecular Weight |
93.09 g/mol |
IUPAC Name |
2,4,7-triazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C4H3N3/c1-3-4(7-3)6-2-5-1/h1-3H |
InChI Key |
URKFZLAJYCKURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


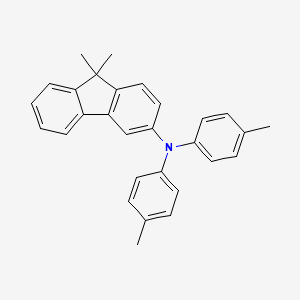

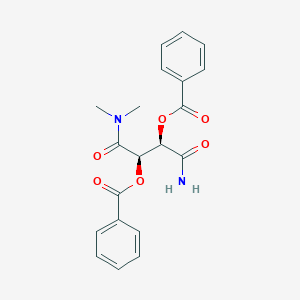
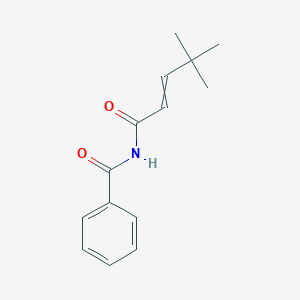
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
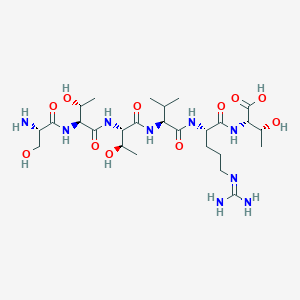


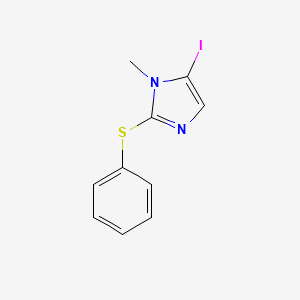

![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
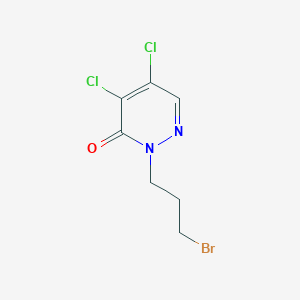

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
